molecular formula C20H32O4 B1248797 11H-14,15-Eeta CAS No. 219535-29-2

11H-14,15-Eeta

Numéro de catalogue: B1248797
Numéro CAS: 219535-29-2
Poids moléculaire: 336.5 g/mol
Clé InChI: WLMZMBKVRPUYIG-LTCHCNGXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

11H-14,15-EETA is a hydroxy fatty acid.
14, 15-Ep-11-hetre, also known as 14(15)-epetre, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, 14, 15-ep-11-hetre is considered to be an eicosanoid lipid molecule. 14, 15-Ep-11-hetre is considered to be a practically insoluble (in water) and relatively neutral molecule. 14, 15-Ep-11-hetre has been detected in multiple biofluids, such as blood and urine. Within the cell, 14, 15-ep-11-hetre is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. In humans, 14, 15-ep-11-hetre is involved in the bromfenac action pathway, the mefenamic Acid action pathway, the celecoxib action pathway, and the tenoxicam action pathway. 14, 15-Ep-11-hetre is also involved in a couple of metabolic disorders, which include leukotriene C4 synthesis deficiency and the tiaprofenic Acid action pathway.

Applications De Recherche Scientifique

Vasorelaxation and Drug Development

14,15-EET has significant potential in pharmacology, particularly in vasorelaxation and drug development. Studies have shown that modifications to the carboxylate of 14,15-EET can yield compounds with potent vasorelaxant properties, useful for in vitro pharmacological applications. These modifications have led to the development of new drug candidates that are more potent than 14,15-EET itself (Falck et al., 2014).

Metabolism and Hypertension Treatment

The metabolism of EETs involves their conversion to dihydroxyeicosatrienoic acids (DHET) by soluble epoxide hydrolase (sEH) in tissues. Inhibiting sEH has been proposed as a novel approach for treating hypertension. The metabolism of 14,15-EET to 14,15-DHET by sEH is a crucial aspect of this process (Fang et al., 2001).

Neuroprotection in Cerebral Ischemia

14,15-EET has been found to reduce brain injury from cerebral ischemia and reperfusion. It inhibits neuronal parthanatos (a type of cell death) induced by cerebral ischemia, suggesting its potential as a neuroprotective agent (Zhao et al., 2021).

Effects on Ion Channel Activity

EETs, including 14,15-EET, have been observed to affect ion channel activity. Their interaction with large-conductance Ca(2+)-activated K(+) channels in cells like pituitary GH(3) cells highlights their role in regulating neurons or neuroendocrine cells (Wu et al., 2000).

Anti-Inflammatory Effects

14,15-EET has demonstrated anti-inflammatory effects in TNF-alpha stimulated human bronchi, suggesting a role in modulating hyperreactivity in human airway smooth muscle cells. This indicates its potential application in respiratory health and disease management (Morin et al., 2008).

Cardiovascular Health

14,15-EET plays a significant role in cardiovascular health. It induces cardioprotection against infarction in rat hearts, mediated by distinct mechanisms depending on the time of administration. This includes the activation of endothelial nitric oxide synthase (eNOS) and increased nitric oxide production (Gross et al., 2013).

Role in Hypertension Pathogenesis

The role of EETs in hypertension is complex. Studies have shown that the hydrolysis of EETs to DHETs, predominantly the 14,15-EET regioisomer, is significantly increased in spontaneously hypertensive rats. This suggests a role for EETs and their metabolism in the pathogenesis of hypertension (Yu et al., 2000).

Propriétés

Numéro CAS

219535-29-2

Formule moléculaire

C20H32O4

Poids moléculaire

336.5 g/mol

Nom IUPAC

(5Z,8Z,12E)-11-hydroxy-13-(3-pentyloxiran-2-yl)trideca-5,8,12-trienoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-9-13-18-19(24-18)16-15-17(21)12-10-7-5-4-6-8-11-14-20(22)23/h4,6-7,10,15-19,21H,2-3,5,8-9,11-14H2,1H3,(H,22,23)/b6-4-,10-7-,16-15+

Clé InChI

WLMZMBKVRPUYIG-LTCHCNGXSA-N

SMILES isomérique

CCCCCC1C(O1)/C=C/C(C/C=C\C/C=C\CCCC(=O)O)O

SMILES

CCCCCC1C(O1)C=CC(CC=CCC=CCCCC(=O)O)O

SMILES canonique

CCCCCC1C(O1)C=CC(CC=CCC=CCCCC(=O)O)O

Description physique

Solid

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11H-14,15-Eeta
Reactant of Route 2
Reactant of Route 2
11H-14,15-Eeta
Reactant of Route 3
11H-14,15-Eeta
Reactant of Route 4
11H-14,15-Eeta
Reactant of Route 5
11H-14,15-Eeta
Reactant of Route 6
11H-14,15-Eeta

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.